

# Clinical Trial Data Summary for Losmapimod (15 mg twice daily)

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

[Get Quote](#)

The table below summarizes the design and key outcomes from two clinical trials investigating **losmapimod**.

| Trial Identifier                | Phase & Design                                         | Population & Duration                            | Primary Endpoint(s) & Results                                                                    | Key Efficacy Findings                                                                                                                                                                                              | Safety & Tolerability                                                                                                      |
|---------------------------------|--------------------------------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| <b>ReDUX4 (NCT04003974)</b> [1] | Phase 2b, Randomized, Double-blind, Placebo-controlled | 80 adults with FSHD1; 48 weeks [1]               | <b>Change in DUX4-driven gene expression:</b> No significant difference vs. placebo (p=0.56) [1] | Potential improvements in muscle fat infiltration (MRI), functional outcomes (reachable workspace), and patient-reported impression of change [1]                                                                  | Well tolerated. More TEAEs in losmapimod group (29 vs. 23); most were mild. No deaths or TEAE-related discontinuations [1] |
| <b>NCT04004000</b> [2]          | Phase 2, Open-label Pilot Study                        | 14 adults with FSHD1; 52 weeks (+ extension) [2] | <b>Safety &amp; Tolerability:</b> No deaths, serious TEAEs, or discontinuations due to TEAEs [2] | <b>Pharmacodynamics:</b> Blood concentrations associated with target engagement and decreased DUX4 expression <i>in vitro</i> were achieved. Clinical outcomes showed a trend toward stabilization/improvement [2] | Losmapimod was well tolerated, supporting further investigation in a larger phase 3 study [2]                              |

## Detailed Experimental Protocols

### 1. Trial Design and Participant Selection

- **Overall Design:** The Phase 2b trial (ReDUX4) was a **randomized, double-blind, placebo-controlled study** conducted across 17 centers. Participants were allocated 1:1 to receive either 15 mg **losmapimod** or a matching placebo orally twice daily for 48 weeks [1]. The Phase 2 pilot study (NCT04004000) was a **single-site, open-label trial** where all participants received the same 15 mg twice-daily regimen for 52 weeks [2].
- **Key Inclusion Criteria:** Participants were adults (aged 18-65 years) with genetically confirmed FSHD1 (specifically, type 1 with loss of repression of DUX4 expression). The ReDUX4 trial required participants to have a Ricci clinical severity score between 2 and 4 and at least one skeletal muscle suitable for biopsy as determined by MRI [1].

### 2. Primary and Secondary Endpoint Assessments

- **DUX4-Driven Gene Expression (ReDUX4 Primary Endpoint):** Skeletal muscle biopsies were performed at baseline and again at either week 16 or 36. The expression of DUX4-regulated genes was quantified from these samples using **reverse transcription quantitative polymerase chain reaction (RT-qPCR)**. The analysis was performed on a modified intention-to-treat population with available data [1].
- **Safety and Tolerability:** Assessed throughout the studies by monitoring the incidence, severity, and relationship to the study drug of all **treatment-emergent adverse events (TEAEs)**. Standard safety assessments also included clinical laboratory tests, vital signs, and electrocardiograms [1] [2].
- **Pharmacokinetics and Pharmacodynamics (Secondary Endpoints):** Blood samples were collected to measure **losmapimod** concentrations for **pharmacokinetic (PK) analysis**. The relationship between drug exposure and **target engagement** (inhibition of p38 $\alpha$ / $\beta$  MAPK) was evaluated to confirm the biological activity of the regimen [2].

### 3. Exploratory Efficacy Assessments

- **Muscle Structure (Fat Infiltration): Magnetic Resonance Imaging (MRI)** was used to assess changes in muscle composition, specifically the degree of fat infiltration in skeletal muscles over time [1].
- **Functional Capacity:** The **Reachable Workstation (RWS)** assessment was used as a functional outcome measure. This instrument evaluates the three-dimensional volume of space that a participant can reach with their arms, providing a quantitative measure of shoulder girdle function, which is critically impaired in FSHD [1].
- **Patient-Reported Outcomes:** The **Patient Global Impression of Change (PGIC)** was used to capture participants' perception of their own change in health status throughout the trial [1].

## Visualizing Mechanisms and Trial Workflows

The following diagrams, created using Graphviz DOT language, illustrate the proposed drug mechanism and a generalized trial workflow.

## Proposed Mechanism of Losmapimod in FSHD1



[Click to download full resolution via product page](#)

This diagram illustrates the hypothesized mechanism of action for **losmapimod** in FSHD1. Cellular stressors activate the p38 MAPK pathway, which regulates the aberrant expression of the DUX4 transcription factor. DUX4 expression drives muscle cell damage and death. **Losmapimod** acts as an inhibitor of p38α/β MAPK, aiming to disrupt this pathogenic cascade. [1] [2]

## Simplified Clinical Trial Workflow

This diagram outlines the high-level workflow for the Phase 2b ReDUX4 clinical trial. After screening and baseline assessments, eligible participants were randomized to receive either the investigational drug or a placebo for the 48-week treatment period, after which the study endpoints were assessed. [1]

## Conclusion

The 15 mg twice-daily dosing regimen of **losmapimod** has demonstrated a consistent and acceptable safety and tolerability profile in clinical trials for FSHD1. While the primary biomarker endpoint of reducing DUX4-driven gene expression was not met in the Phase 2b study, consistent trends in structural and functional exploratory outcomes provided the rationale for further investigation. The ongoing Phase 3 study will provide more definitive evidence regarding the efficacy of this dosing regimen.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Safety and efficacy of losmapimod in facioscapulohumeral ... [pubmed.ncbi.nlm.nih.gov]
2. An open-label pilot study of losmapimod to evaluate the ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Trial Data Summary for Losmapimod (15 mg twice daily)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533590#losmapimod-dosing-regimen-15-mg-twice-daily-clinical-trials>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)